
1-Ethenylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenylcyclopentane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring with an ethenyl group and a carboxylic acid functional group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates. For instance, the hydrolysis of a nitrile compound under acidic or basic conditions can yield the desired carboxylic acid . Another method involves the carboxylation of Grignard reagents, where the organometallic intermediate reacts with carbon dioxide to form the carboxylic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrolysis of nitriles or the use of Grignard reagents. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Ethenylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specialized properties
Mecanismo De Acción
The mechanism of action of 1-ethenylcyclopentane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ethenyl group can participate in addition reactions, modifying the activity of enzymes and receptors. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Cyclopentane: A simple cycloalkane without functional groups.
Cyclopentane-1-carboxylic acid: Lacks the ethenyl group.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of an ethenyl group .
Uniqueness: 1-Ethenylcyclopentane-1-carboxylic acid is unique due to the presence of both an ethenyl group and a carboxylic acid group on the cyclopentane ring
Propiedades
Número CAS |
1934718-63-4 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-ethenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-2-8(7(9)10)5-3-4-6-8/h2H,1,3-6H2,(H,9,10) |
Clave InChI |
MFKLVVIVNWTPRW-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


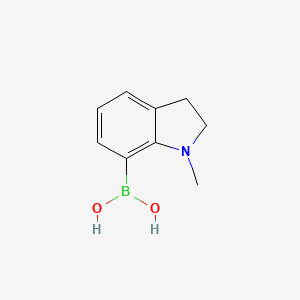
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
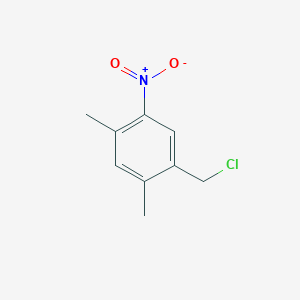
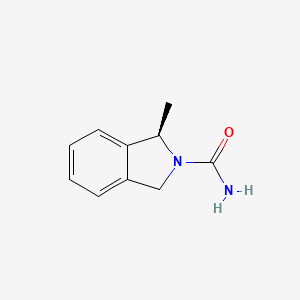
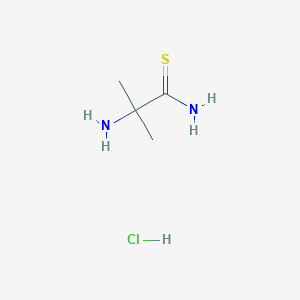
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)

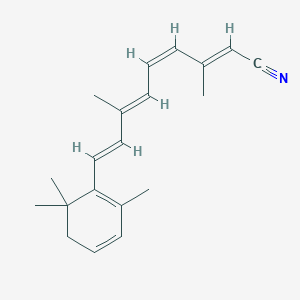
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)
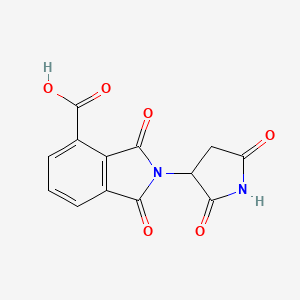
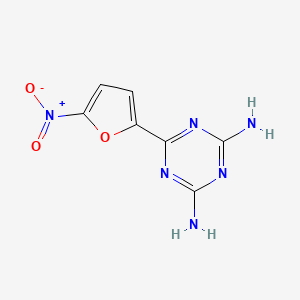
![4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13451702.png)
![2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13451703.png)
![{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone](/img/structure/B13451711.png)
